The compound can be synthesized through various organic reactions, often utilizing cyclopropylamine and pyrazine derivatives as starting materials. It has been studied for its synthetic pathways and potential applications in pharmaceuticals.
3-Cyclopropylpyrazin-2-amine belongs to the class of pyrazine derivatives, which are characterized by their two nitrogen atoms in the six-membered aromatic ring. This classification is significant as pyrazines are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 3-Cyclopropylpyrazin-2-amine can be approached through several methods, including:
The reaction conditions typically involve solvents like dimethylformamide or acetonitrile, temperatures ranging from room temperature to elevated conditions (50-100 °C), and sometimes require inert atmospheres to prevent oxidation.
The molecular formula for 3-Cyclopropylpyrazin-2-amine is . The structure features:
Key structural data includes:
3-Cyclopropylpyrazin-2-amine can undergo various chemical reactions, including:
The reactivity of 3-Cyclopropylpyrazin-2-amine is influenced by the electron-donating nature of the amino group, which enhances nucleophilicity and facilitates further reactions.
The mechanism of action for compounds like 3-Cyclopropylpyrazin-2-amine often involves interaction with biological targets such as enzymes or receptors.
Studies have indicated that modifications on the pyrazine ring can significantly alter biological activity, suggesting a structure-activity relationship that is crucial for drug design.
3-Cyclopropylpyrazin-2-amine is typically a solid at room temperature with variable melting points depending on purity and synthesis method.
Key chemical properties include:
Relevant analyses such as NMR spectroscopy confirm structural integrity post-synthesis, while mass spectrometry provides molecular weight verification.
3-Cyclopropylpyrazin-2-amine has potential applications in:
Pyrazine derivatives represent a cornerstone of medicinal chemistry, with 2-aminopyrazine (5049-61-6) serving as a fundamental building block since its first reported synthesis in the mid-20th century [8]. This electron-deficient diazine scaffold gained prominence due to its versatile reactivity profile, enabling diverse functionalization at the C3, C5, and C6 positions while maintaining the nucleophilic C2-amino group as a handle for further derivatization. The commercial availability of 2-aminopyrazine through efficient routes like the Chichibabin amination of halopyrazines facilitated its widespread adoption in drug discovery [8].
3-Cyclopropylpyrazin-2-amine emerges as a structurally optimized variant where the cyclopropyl substituent introduces torsional constraints and electronic modulation to the parent scaffold. Historically, pyrazine-based heterocycles have delivered clinically significant agents, most notably the influenza antiviral favipiravir (T-705), which incorporates the 2-aminopyrazine core [8]. The synthetic versatility of this scaffold is evidenced by its participation in multicomponent reactions (e.g., imidazolidine formation) and transition metal-catalyzed cross-couplings, enabling efficient access to structurally complex pharmacophores [8].
Table 1: Key Pyrazine Derivatives in Pharmaceutical Development
Compound | Core Structure | Therapeutic Application | Synthetic Pathway |
---|---|---|---|
Favipiravir (T-705) | 2-Aminopyrazine-3-carboxamide | Antiviral (Influenza) | Chichibabin amination → Carboxylation |
3-Nitrosoimidazo[1,2-a]pyrazines | Annulated pyrazine | Antibacterial leads | Condensation with α-ketohydroximoyl chlorides |
3-Cyclopropylpyrazin-2-amine | C3-cyclopropyl variant | Kinase inhibitor intermediate | Buchwald-Hartwig amination or reductive amination |
The strategic introduction of the cyclopropyl moiety at the C3 position, as seen in 3-cyclopropylpyrazin-2-amine, represents an evolutionary refinement aimed at enhancing target binding through steric and electronic effects while maintaining favorable physicochemical properties. This compound is synthesized via palladium-catalyzed cross-coupling or reductive amination protocols, leveraging commercial 2,3-dihalopyrazines as starting materials [6] [8].
The cyclopropyl group serves as a privileged structural motif in medicinal chemistry due to its unique combination of high bond energy (∼106 kcal/mol), shortened C–C bonds (∼1.51 Å), and characteristic out-of-plane hydrogen atoms that create defined exit vectors for pharmacophore alignment [4]. These properties enable precise three-dimensional positioning of adjacent functional groups within target binding pockets while simultaneously modulating electron density through hyperconjugation effects. In CSNK2 inhibitors exemplified by 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines, the cyclopropylamino moiety enforces a bioactive conformation essential for optimal hinge-binding interactions with the kinase ATP pocket [1].
Metabolic stabilization represents another critical advantage of cyclopropyl integration. Comparative studies of pyrazolo[1,5-a]pyrimidine inhibitors demonstrated that cyclopropylamino analogs exhibit significantly reduced Phase I oxidative metabolism in mouse liver microsomes (MLM) compared to their linear alkylamine counterparts. For instance, compound 1i (bearing a cyclopropylamino group) retained 90% parent compound after 30-minute MLM incubation versus only 40% for the methyl-substituted analog 1a [1]. This metabolic resilience stems from the cyclopropane ring's resistance to cytochrome P450-mediated oxidation, particularly at positions adjacent to the nitrogen atom where dealkylation typically occurs.
Table 2: Comparative Analysis of Cyclopropyl vs. Alternative Substituents in Bioactive Molecules
Biological Parameter | Cyclopropyl Derivatives | Linear Alkyl Derivatives | Aryl Derivatives |
---|---|---|---|
Metabolic Stability (MLM % remaining) | 90% (1i) | 40% (1a) | 60-75% |
cLogP | 0.40 (1h/1i) | 0.38 (1a) → 2.15 (1f) | 1.8-2.5 |
Kinase Inhibition pIC50 | 7.6-7.7 (CSNK2A1/2 for 1i) | 7.4 (1a) | Variable |
Conformational Flexibility | Restricted rotation | Free rotation | Planar constraint |
Quantum mechanical analyses reveal that the cyclopropyl group's Walsh orbitals participate in hyperconjugative interactions with adjacent π-systems, creating a unique electronic profile that mimics both alkyl and aryl substituents depending on context. This ambivalent character enables optimal hydrophobic contact with protein binding pockets while maintaining favorable solubility profiles, as evidenced by the low cLogP (0.40) of cyclopropylamino-pyrazolopyrimidines compared to their piperidine-containing analogs (cLogP 2.15) [1] [5]. The strained ring system also imparts enhanced cell permeability through reduction of polar surface area, making it invaluable for central nervous system (CNS)-targeted agents where blood-brain barrier penetration is essential.
The primary amine in 3-cyclopropylpyrazin-2-amine serves as both a hydrogen-bond donor/acceptor and a synthetic linchpin for structural diversification. X-ray crystallographic studies of kinase inhibitors demonstrate that the pyrazin-2-amine motif forms bidentate hydrogen bonds with backbone carbonyls and conserved water networks in ATP-binding sites, mimicking adenine interactions [5]. In CSNK2A1 complexes, analogous amino groups in pyrazolo[1,5-a]pyrimidine inhibitors coordinate with catalytic lysine (Lys68) and structured water molecules, with replacement by non-hydrogen-bonding groups causing >100-fold potency loss [5].
The nucleophilic character of the exocyclic amine enables diverse derivatization strategies, including:
Table 3: Functionalization Strategies for 2-Aminopyrazine Derivatives
Transformation | Reagents/Conditions | Application Scope | Key Advantages |
---|---|---|---|
Enantioselective C-H Arylation | Pd(PhCN)2Cl2/N-Ac-L-Tle-OH/Ag2CO3 | Desymmetrization of aminocyclopropanes | No protecting groups required |
Asymmetric [3+2] Photocycloaddition | DPZ photosensitizer/Chiral CPA/-30°C | Cyclopentylamine synthesis | Constructs all-carbon quaternary stereocenters |
Amine-to-Triazole Bioisosterism | Sequential diazotization/cyclization | Metabolic stabilization of kinase inhibitors | Retains H-bonding with Lys68 + H2O |
Buchwald-Hartwig Amination | Pd2(dba)3/XPhos/Cs2CO3/80°C | Introduction of complex amines | Tolerates cyclopropylamine nucleophiles |
Recent innovations exploit the amine's directing effects in C–H activation cascades. For example, chiral N-acetyl amino acid ligands promote γ-methylene C(sp³)–H arylation of aminomethyl-cyclopropanes with exceptional enantiocontrol (99:1 e.r.), enabled by the amine's coordination to palladium centers [4] [7]. This strategy bypasses traditional protecting/deprotecting sequences, streamlining synthesis of nonracemic aminomethyl-strained cycloalkanes prevalent in bioactive molecules. The amine group also facilitates crystal engineering through predictable hydrogen-bonding motifs, enabling co-crystallization with target proteins for structure-based drug design—a critical advantage evidenced by numerous CSNK2A1 inhibitor complexes in the Protein Data Bank [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: